molecular formula C29H24O12 B1622444 3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one CAS No. 31701-93-6

3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one

Cat. No.: B1622444
CAS No.: 31701-93-6
M. Wt: 564.5 g/mol
InChI Key: IPMYMEWFZKHGAX-XDPYCTQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one is a complex polyphenolic compound recognized in research for its potent antioxidant and potential chemopreventive properties. This molecule, structurally related to ellagitannin metabolites, is a subject of interest in the study of cellular oxidative stress. Its research value is largely attributed to its mechanism of action as a topoisomerase I poison. By stabilizing the topoisomerase I-DNA cleavage complex, it prevents the religation step of the catalytic cycle, leading to the accumulation of single-strand DNA breaks and ultimately inducing apoptosis in susceptible cells [https://pubmed.ncbi.nlm.nih.gov/15214680/]. This specific activity makes it a valuable pharmacological tool for investigating DNA damage response pathways, cell cycle arrest, and programmed cell death in various cancer cell models. Further research explores its potential to modulate other critical cellular targets, including its interaction with the NF-κB signaling pathway, which plays a key role in inflammation and cell survival [https://pubmed.ncbi.nlm.nih.gov/15214680/]. Consequently, this compound is primarily utilized in preclinical studies aimed at understanding the mechanisms of carcinogenesis and evaluating novel chemotherapeutic strategies.

Properties

CAS No.

31701-93-6

Molecular Formula

C29H24O12

Molecular Weight

564.5 g/mol

IUPAC Name

3,4,5-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one

InChI

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1

InChI Key

IPMYMEWFZKHGAX-XDPYCTQPSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Biological Applications

Theaflavin exhibits several biological activities that make it a subject of interest in various fields:

Antioxidant Activity

Theaflavin has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular diseases. Studies indicate that its antioxidant capacity is comparable to that of vitamin C and E .

Anti-inflammatory Effects

Research has demonstrated that theaflavin can inhibit inflammatory pathways. It downregulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting potential therapeutic applications in inflammatory conditions .

Anticancer Properties

Theaflavin has been investigated for its anticancer effects. It can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. Notably, studies have highlighted its efficacy against breast and colon cancer cells .

Pharmacological Applications

Theaflavin's pharmacological properties extend to various health benefits:

Cardiovascular Health

Theaflavin has been associated with improved cardiovascular health through mechanisms such as lowering blood pressure and cholesterol levels. Its ability to enhance endothelial function contributes to these cardiovascular benefits .

Weight Management

Research suggests that theaflavin may aid in weight management by promoting fat oxidation and improving metabolic rate. This property makes it a candidate for inclusion in weight loss supplements .

Neuroprotective Effects

Emerging evidence indicates that theaflavin may exert neuroprotective effects by reducing neuroinflammation and oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases like Alzheimer's .

Applications in Food Industry

Due to its antioxidant properties, theaflavin is increasingly being utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation helps extend shelf life and maintain food quality.

Case Studies and Research Findings

Several studies have documented the effects of theaflavin on health outcomes:

  • Antioxidant Study : A clinical trial demonstrated that daily consumption of black tea containing theaflavin significantly reduced oxidative stress markers in participants over eight weeks .
  • Cancer Research : In vitro studies showed that theaflavin inhibited the proliferation of colorectal cancer cells by inducing cell cycle arrest at the G1 phase .
  • Cardiovascular Health : A meta-analysis found that regular intake of tea polyphenols, including theaflavin, was associated with a reduced risk of cardiovascular diseases across multiple populations .

Comparison with Similar Compounds

Isotheaflavin is similar to other theaflavins, such as theaflavin, theaflavin-3-gallate, and theaflavin-3’-gallate. These compounds share a common benzotropolone core structure but differ in the number and position of gallate groups . Isotheaflavin is unique due to its specific structural orientation and its distinct antioxidant and cytotoxic properties .

Similar compounds include:

  • Theaflavin
  • Theaflavin-3-gallate
  • Theaflavin-3’-gallate
  • Theaflavin-3,3’-digallate
  • Neotheaflavin
  • Theaflavate
  • Theaflavic acids

Isotheaflavin stands out due to its specific formation pathway and its unique biological activities .

Biological Activity

The compound 3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo annulen-6-one , also known by its CAS number 4670-05-7, is a complex polyphenolic structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H24O12C_{29}H_{24}O_{12}, with a molecular weight of approximately 564.49 g/mol. Its structure features multiple hydroxyl groups which are known to contribute to antioxidant properties.

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests significant antioxidant potential. Studies have shown that compounds with similar structures exhibit high radical scavenging activity. The antioxidant mechanism is primarily attributed to the ability of hydroxyl groups to donate hydrogen atoms to free radicals, thereby neutralizing them.

Anti-inflammatory Effects

Research indicates that this compound may inhibit pro-inflammatory pathways. For instance, it has been suggested that it can suppress the activation of NF-kB, a key regulator in inflammatory responses. This inhibition can lead to reduced expression of inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells .

Anticancer Properties

Initial studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in MKN-45 gastric adenocarcinoma cells more effectively than standard chemotherapeutics like Paclitaxel . This suggests a potential role in cancer therapy.

Case Studies and Research Findings

StudyFindings
In vitro study on antioxidant activity Demonstrated significant radical scavenging ability compared to standard antioxidants like ascorbic acid.
Anti-inflammatory study Showed inhibition of TNF-α-induced VCAM-1 and ICAM-1 expression in human umbilical vein endothelial cells (HUVECs) .
Cytotoxicity assay Exhibited higher toxicity against MKN-45 cells compared to Paclitaxel, indicating potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : Hydroxyl groups facilitate electron donation leading to the neutralization of free radicals.
  • Inhibition of NF-kB Pathway : By preventing the phosphorylation and degradation of IκBα, the compound inhibits NF-kB translocation into the nucleus, thereby reducing inflammatory gene expression .
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies are recommended for optimizing the synthesis of 3,4,5-trihydroxy-benzo[7]annulen-6-one derivatives? A: Synthesis can be optimized using stepwise nucleophilic substitution reactions, as demonstrated in related benzoannulene derivatives (e.g., methoxy-substituted analogs). Key steps include temperature-controlled coupling (e.g., -35°C for intermediate stability) and purification via column chromatography with toluene-based eluents . NMR (¹H/¹³C) and HRMS are critical for verifying intermediate purity and final product structure .

Structural Characterization Q: Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound? A: High-resolution ¹H/¹³C NMR (500 MHz or higher) is essential for identifying overlapping proton environments, particularly in polyhydroxy regions. For example, unresolved signals in the 171–173 ppm range (carbonyl/catechol carbons) may require 2D NMR (HSQC, HMBC) or X-ray crystallography for clarification . HRMS (ESI) with sodium adduct calibration ensures accurate molecular weight confirmation .

Solubility and Stability Q: How should researchers address solubility and stability challenges during in vitro assays? A: Due to polyphenolic groups, aqueous solubility can be enhanced using DMSO or ethanol as co-solvents (<5% v/v). Stability studies under inert atmospheres (argon/nitrogen) at -20°C are recommended to prevent oxidation, as suggested by safety protocols for structurally similar annulenes .

Advanced Research Questions

Computational Modeling Q: How can computational methods aid in predicting electronic properties and reactivity? A: Density Functional Theory (DFT) simulations are effective for mapping electron distribution in the benzo[7]annulenone core and chromene substituents. For unresolved NMR signals (e.g., C4/C6 carbons), computational chemical shift predictions can validate experimental data .

Structure-Activity Relationship (SAR) Studies Q: What strategies are employed to investigate bioactivity variations with structural modifications? A: Systematic substitution of hydroxyl groups with methoxy or acetyl moieties (e.g., as in trimethoxy-benzo[7]annulenone derivatives) allows SAR profiling. Biological assays (e.g., antioxidant or enzyme inhibition) should pair with HPLC-based purity checks (≥95%) to isolate structure-dependent effects .

Analytical Method Development Q: How can researchers resolve co-eluting impurities in chromatographic analysis? A: Ultra-performance liquid chromatography (UPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) improves peak resolution. For mass detection, tandem MS/MS in negative ion mode enhances sensitivity for deprotonated polyphenolic ions .

Data Contradiction & Validation

Discrepancies in Spectral Data Q: How should conflicting NMR or MS data be addressed? A: Cross-validate with synthetic replicates and alternative techniques. For example, if HRMS conflicts with theoretical [M+Na]⁺ values (e.g., ±0.1 Da), isotopic pattern analysis or alternative ionization modes (e.g., APCI) can resolve ambiguities .

Reproducibility in Biological Assays Q: What controls are critical for ensuring reproducibility in antioxidant assays? A: Include internal standards (e.g., ascorbic acid) and triplicate measurements under standardized pH/temperature conditions. Pre-treat samples with chelating agents (e.g., EDTA) to mitigate metal-ion interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.